7H-Purine-8-thiol
Overview
Description
7H-Purine-8-thiol is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of a thiol group (-SH) to the purine structure imparts unique chemical properties, making this compound an interesting compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-8-thiol can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 6-mercaptopurine with various aliphatic or aromatic halides in the presence of a base. This reaction typically yields good to excellent results.
Catalytic Preparation: Thiols can also be synthesized using catalytic methods involving hydrogen sulfide (H₂S) or other sulfur-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions or catalytic processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT) are typical reducing agents.
Nucleophiles: Thiourea or sodium hydrosulfide (NaHS) can be used for nucleophilic substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Result from nucleophilic substitution reactions.
Scientific Research Applications
7H-Purine-8-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Purine-8-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Mercaptopurine: Another thiol-containing purine derivative used in the treatment of leukemia.
8-Azaguanine: A purine analogue with antiviral and anticancer properties.
Thioguanine: Used as a chemotherapeutic agent for certain types of cancer.
Uniqueness: 7H-Purine-8-thiol is unique due to its specific substitution pattern and the presence of the thiol group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other purine derivatives.
Properties
IUPAC Name |
7,9-dihydropurine-8-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABISHCLVYMGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401387 | |
Record name | 8-Mercaptopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-40-4 | |
Record name | Purine-8-thiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Mercaptopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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